molecular formula C10H11FO B12096252 Cyclobutanol, 1-(3-fluorophenyl)- CAS No. 339365-54-7

Cyclobutanol, 1-(3-fluorophenyl)-

Cat. No.: B12096252
CAS No.: 339365-54-7
M. Wt: 166.19 g/mol
InChI Key: JLPYPNPOSVCVBF-UHFFFAOYSA-N
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Description

Cyclobutanol, 1-(3-fluorophenyl)- is an organic compound characterized by a cyclobutane ring bonded to a hydroxyl group and a 3-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutanol, 1-(3-fluorophenyl)- typically involves the following steps:

    Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions involving alkenes or through ring-closing reactions of suitable precursors.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroboration-oxidation or through the use of organometallic reagents such as Grignard reagents followed by oxidation.

    Attachment of the 3-Fluorophenyl Group: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to attach the fluorophenyl group to the cyclobutane ring.

Industrial Production Methods

Industrial production methods for Cyclobutanol, 1-(3-fluorophenyl)- are generally scaled-up versions of the laboratory synthesis routes. These methods emphasize efficiency, yield optimization, and cost-effectiveness. Key considerations include the choice of catalysts, solvents, and reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Cyclobutanol, 1-(3-fluorophenyl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to alter the fluorophenyl group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.

    Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are typical.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of cyclobutanone derivatives.

    Reduction: Formation of cyclobutane derivatives without the hydroxyl group.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Cyclobutanol, 1-(3-fluorophenyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclobutanol, 1-(3-fluorophenyl)- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance binding affinity and selectivity due to its electronic and steric properties.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanol, 1-phenyl-: Lacks the fluorine atom, which can significantly alter its chemical and biological properties.

    Cyclobutanol, 1-(4-fluorophenyl)-: The fluorine atom is in a different position on the phenyl ring, potentially affecting its reactivity and interactions.

    Cyclobutanol, 1-(3-chlorophenyl)-: Substitution of fluorine with chlorine can lead to different chemical behaviors and biological activities.

Uniqueness

Cyclobutanol, 1-(3-fluorophenyl)- is unique due to the specific positioning of the fluorine atom, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying structure-activity relationships and for developing new chemical entities with desired properties.

Properties

CAS No.

339365-54-7

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

1-(3-fluorophenyl)cyclobutan-1-ol

InChI

InChI=1S/C10H11FO/c11-9-4-1-3-8(7-9)10(12)5-2-6-10/h1,3-4,7,12H,2,5-6H2

InChI Key

JLPYPNPOSVCVBF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CC(=CC=C2)F)O

Origin of Product

United States

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